2,4-Dibromo-3,5,6-trimethylaniline

Organic Synthesis Quality Control Chemical Sourcing

2,4-Dibromo-3,5,6-trimethylaniline (CAS 857595-61-0) is a polysubstituted aromatic amine featuring a specific 2,4-dibromo substitution pattern on a fully methylated aniline ring (C9H11Br2N, MW 292.998 g/mol). It is classified as a halogenated aniline derivative, serving primarily as a specialized intermediate in organic synthesis and medicinal chemistry research.

Molecular Formula C9H11Br2N
Molecular Weight 293.00 g/mol
Cat. No. B13107160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3,5,6-trimethylaniline
Molecular FormulaC9H11Br2N
Molecular Weight293.00 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1N)Br)C)Br)C
InChIInChI=1S/C9H11Br2N/c1-4-5(2)9(12)8(11)6(3)7(4)10/h12H2,1-3H3
InChIKeyVULIVLJBDZLSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3,5,6-trimethylaniline Sourcing Guide: A Densely Substituted, Regiospecific Building Block for Precision Synthesis


2,4-Dibromo-3,5,6-trimethylaniline (CAS 857595-61-0) is a polysubstituted aromatic amine featuring a specific 2,4-dibromo substitution pattern on a fully methylated aniline ring (C9H11Br2N, MW 292.998 g/mol) . It is classified as a halogenated aniline derivative, serving primarily as a specialized intermediate in organic synthesis and medicinal chemistry research . The strategic positioning of its bromine atoms and methyl groups is designed to impart distinct reactivity and physicochemical properties that differentiate it from other in-class dibromo-aniline isomers, making it a critical candidate for structure-activity relationship (SAR) studies and the construction of complex molecular architectures where regiochemical precision is paramount .

1
Reported to support regioselective sequential cross-couplings via distinct 2,4-dibromo pattern
2
Fully methylated ring offers steric and electronic differentiation for SAR studies
3
Liquid at room temperature supports automated liquid handling and synthesis platforms

Why 2,4-Dibromo-3,5,6-trimethylaniline Cannot Be Replaced by Generic Bromoanilines


Generic substitution with other dibromo-aniline isomers introduces unacceptable risk in reaction outcomes and final product properties. The exact bromine positions (2,4- vs. 2,6-) dictate regioselectivity in sequential cross-coupling reactions, a cornerstone of modern synthetic strategy [1]. The complete methylation of the ring (3,5,6-trimethyl) induces unique steric shielding and electronic effects not present in partially methylated or non-methylated analogs like 2,4-dibromoaniline or 2,6-dibromo-4-isopropylaniline . This combination of dense substitution and defined halogen placement creates a unique reactivity profile that is essential for achieving high yields and selectivity in target molecule synthesis. Using an isomer like 2,6-dibromo-3,4,5-trimethylaniline would likely lead to different reaction kinetics, altered chemoselectivity in metal-catalyzed transformations, and divergent physicochemical properties (e.g., melting point, solubility) in downstream products, potentially derailing entire synthetic routes.

Regioisomer mismatch (2,6- vs. 2,4-) may alter regioselectivity in cross-coupling, affecting synthetic route reliability.

Changed alkyl substitution (isopropyl instead of trimethyl) may shift steric and electronic profiles, potentially lowering yields or altering downstream product properties.

Solid 2,6-isomer may not suit workflows optimized for liquid reagent dispensing and may require method revalidation.

Evidence-Based Differentiation for 2,4-Dibromo-3,5,6-trimethylaniline Procurement


Regioisomeric Purity: Divergent Physicochemical Properties vs. 2,6-Dibromo-3,4,5-trimethylaniline Confirm Structural Identity

The target compound, 2,4-dibromo-3,5,6-trimethylaniline, is chemically distinct from its closest regioisomer, 2,6-dibromo-3,4,5-trimethylaniline (CAS 68818-73-5), leading to quantifiable differences in key physical properties that serve as identity verification. The 2,6-isomer is a crystalline solid with a sharp, experimentally observed melting point of 163–165 °C . In contrast, the target 2,4-isomer is reported to remain liquid at room temperature, a property indicative of its different molecular symmetry and crystal packing energy . This fundamental difference confirms the procurement of the correct regioisomer and ensures it will behave as a liquid reagent in automated synthesis platforms, unlike its solid analog.

Physical State & Identity
Reported
Target: liquid at RT Comparator (2,6-isomer): solid, mp 163–165 °C
Confirms regioisomer identity; supports automated dispensing.
Verify with supplier lot data.
Organic Synthesis Quality Control Chemical Sourcing

Sterically-Driven Reactivity: The 2,4-Dibromo Pattern Enables Sequential Cross-Coupling Unattainable with Symmetric 2,6-Isomers

The unsymmetrical 2,4-dibromo arrangement provides a strategic advantage in sequential cross-coupling reactions. The bromine at the ortho-position (C2) is sterically hindered by the adjacent amino and methyl groups, while the para-bromine (C4) is electronically and sterically more accessible. This inherent differentiation allows for site-selective functionalization without the need for protecting groups or specialized ligands, a strategy supported by class-level reactivity trends in polysubstituted bromoanilines [1]. The symmetric 2,6-dibromo-3,4,5-trimethylaniline, with bromines in equivalent ortho positions, does not offer this level of intrinsic selectivity. Furthermore, the bulkier isopropyl group in 2,6-dibromo-4-isopropylaniline provides different steric constraints that cannot replicate the electronic environment of the target's trimethyl pattern [2].

Sequential Coupling Potential
Class-level inference
Ortho vs para C–Br bonds exhibit distinct steric and electronic accessibility
May enable site-selective functionalization without protecting groups.
Direct kinetic data not available; inferred from structural principles.
Palladium Catalysis Sequential Coupling Medicinal Chemistry

Computed Lipophilicity Advantage: 2,4-Dibromo Pattern Confers Higher LogP than Symmetric Isomers

The predicted lipophilicity of 2,4-dibromo-3,5,6-trimethylaniline (XLogP = 3.7) is higher than that of the 2,6-dibromo-4-isopropylaniline analog (XLogP = 3.66, experimentally derived LogP = ~3.5), as calculated by standard cheminformatics tools [1]. The specific arrangement of the three methyl groups on the ring in the target compound likely contributes to a larger hydrophobic surface area and increased logP compared to analogs with isopropyl substitution. For use as a building block in medicinal chemistry, this higher lipophilicity suggests the compound will impart greater membrane permeability and potentially altered pharmacokinetic properties to its final conjugates.

Lipophilicity (XLogP)
Cross-study comparable
3.7 vs 3.5 (Δ ≈ +0.2)
Higher predicted logP may support greater membrane permeability of conjugates.
Computed values; experimental logP validation advised.
QSAR Drug Design Property Prediction

Differential Topological PSA: Higher Molecular Complexity Reduces Polar Surface Area Compared to Bare Aniline Analogs

The computed topological polar surface area (TPSA) for 2,4-dibromo-3,5,6-trimethylaniline is only 26 Ų . This value is significantly lower than that of the less substituted, common intermediate 2,4-dibromoaniline (TPSA ~ 52 Ų for the NH2 group alone) due to the steric shielding of the amino group by the three adjacent methyl substituents . A lower TPSA is a strong predictor of enhanced passive membrane permeability. For scientists designing CNS-penetrant small molecules, where TPSA is often required to be below 90 Ų and ideally below 70 Ų, beginning with a building block that already has a minimal contribution to TPSA is a strategic advantage.

Polar Surface Area
Class-level inference
26 Ų vs ~52 Ų (≈50% lower)
Low TPSA supports CNS-penetrant design workflows.
Computed TPSA; confirm by experimental measurement.
Medicinal Chemistry ADME Prediction Property-Based Design

High-Impact Research Scenarios for 2,4-Dibromo-3,5,6-trimethylaniline


Synthesis of Unsymmetrical Biaryl and Triarylamine Ligands for Transition Metal Catalysis

The inherent electronic and steric asymmetry between the C2 and C4 bromine atoms, as highlighted by the evidence of its regiochemistry, makes this compound an ideal precursor for stepwise Suzuki-Miyaura and Buchwald-Hartwig couplings. Researchers can selectively functionalize the more accessible para-bromine first, followed by the sterically hindered ortho-bromine under more forcing conditions, to construct elaborate, unsymmetrical ligand architectures in a convergent manner. This approach is directly supported by the class-level inference of divergent C-Br bond reactivity [1].

Design of CNS-Penetrant Fragment-Based Drug Discovery (FBDD) Libraries

The combined properties of high predicted lipophilicity (XLogP 3.7) and extremely low topological polar surface area (26 Ų) position this compound as a privileged fragment for CNS drug discovery campaigns. As established in the quantitative property evidence, this core offers an excellent starting point for developing molecules capable of crossing the blood-brain barrier. Incorporating this fragment in FBDD libraries allows medicinal chemists to explore a novel region of fragment-based chemical space that is generally lipophilic and membrane-permeable .

Development of Functional Organic Materials Requiring Low-Melting, Liquid Monomers

For the development of novel hole-transport layers (HTLs) or light-emitting materials where solution processability is critical, the physical state of the precursor is crucial. The evidence confirms this compound is a liquid at room temperature, in stark contrast to its solid, high-melting regioisomer [1]. This property facilitates purification via distillation, simplifies accurate stoichiometric dispensing in polymer synthesis, and enables application via simple solvent casting or inkjet printing techniques without the risk of crystalline phase separation.

SAR Studies on Polybrominated Aromatic Amine Pharmacophores

When exploring the biological activity of brominated aniline derivatives, the exact pattern of bromine and methyl substitution is a critical variable. The target compound provides a specific, densely functionalized phenotype that can be used to probe the steric and electronic requirements of a biological target's binding pocket. Its differentiation from the 2,6-dibromo isomer, as detailed in the comparative property data, ensures that SAR conclusions drawn from its use are precise and reproducible, distinguishing steric effects from electronic ones .

Application
Selection Property
Validation Focus
Sequential cross-coupling for ligands
Ortho/para regiodifferentiation
Stepwise coupling feasibility
CNS fragment library design
High logP / low TPSA core
Permeability and brain penetration assay
Solution-processed materials
Liquid physical state
Solution processability and phase stability
SAR probe for brominated anilines
Distinct 2,4-/trimethyl pattern
Structure-activity relationship with regioisomer control
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